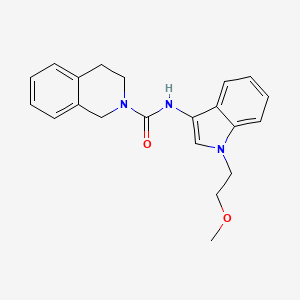
N-(1-(2-メトキシエチル)-1H-インドール-3-イル)-3,4-ジヒドロイソキノリン-2(1H)-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of indole derivatives
科学的研究の応用
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
作用機序
The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and dihydroisoquinoline-based molecules. Examples include:
- N-(2-methoxyethyl)-4-(4-(2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl)pyrimidin-2-yl)aminobenzenesulfonamide .
- 1-(2-methoxyethyl)-4H-spiro[cyclopentane-1,3’-isoquinolin]-2’-ium picrate .
Uniqueness
What sets N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide apart is its unique combination of the indole and dihydroisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-13-12-23-15-19(18-8-4-5-9-20(18)23)22-21(25)24-11-10-16-6-2-3-7-17(16)14-24/h2-9,15H,10-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNDTWPEWYMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
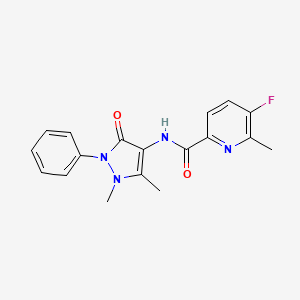


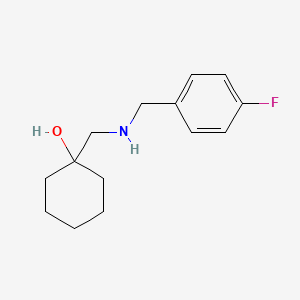
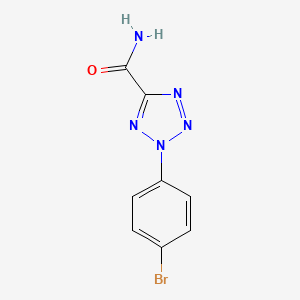
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2459420.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2459421.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2459422.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
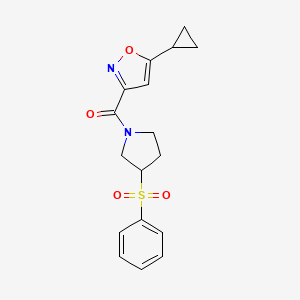
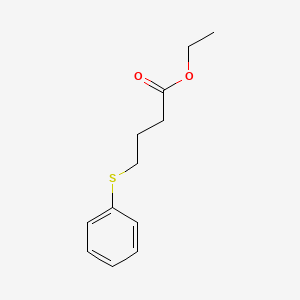
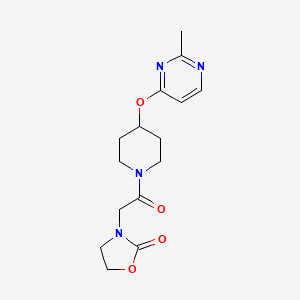

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
